2-(5-amino-3-tert-butylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one
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Overview
Description
Compound “2-(5-amino-3-tert-butylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one” is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(5-amino-3-tert-butylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one” involves multiple steps, including specific reaction conditions such as temperature, pressure, and the use of catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is typically scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This may involve continuous flow reactors and advanced purification techniques to achieve high-quality output.
Chemical Reactions Analysis
Types of Reactions: Compound “2-(5-amino-3-tert-butylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Compound “2-(5-amino-3-tert-butylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in biochemical assays and studies involving cellular processes.
Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.
Industry: It is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of compound “2-(5-amino-3-tert-butylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its application.
Comparison with Similar Compounds
Compound A: Shares structural similarities but differs in functional groups.
Compound B: Has a similar core structure but varies in side chains.
Compound C: Exhibits similar reactivity but differs in physical properties.
Uniqueness: Compound “2-(5-amino-3-tert-butylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one” is unique due to its specific combination of structural features and reactivity, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-(5-amino-3-tert-butylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-7-8(2)15-12(16-11(7)19)18-10(14)6-9(17-18)13(3,4)5/h6H,14H2,1-5H3,(H,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSAXIBSQLMZBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=NC1=O)N2C(=CC(=N2)C(C)(C)C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=NC1=O)N2C(=CC(=N2)C(C)(C)C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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